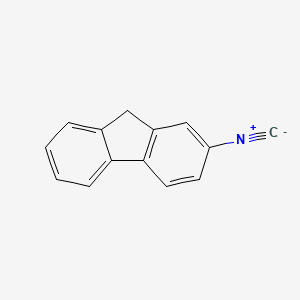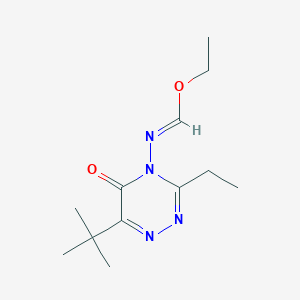![molecular formula C12H20N6O B8040924 2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile](/img/structure/B8040924.png)
2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound might involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to obtain a pure product.
Quality Control: Analytical techniques like HPLC or NMR to verify the compound’s purity and structure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.
Protein Labeling: Used in the study of protein interactions and functions.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry:
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Mechanism of Action
The mechanism by which (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate: Shares structural similarities with other carbamates and nitriles.
Other Carbamates: Such as carbaryl or aldicarb, which are used in agriculture and medicine.
Uniqueness:
Structural Features: The presence of both a nitrile and a carbamate group in the same molecule.
Chemical Reactivity: Unique reactivity patterns due to the combination of functional groups.
Properties
IUPAC Name |
2-[[4-methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O/c1-6-9(7-13)18(4)11-15-10(14-8(2)3)16-12(17-11)19-5/h8-9H,6H2,1-5H3,(H,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXUPHBGKCTXIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N(C)C1=NC(=NC(=N1)NC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)N(C)C1=NC(=NC(=N1)NC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methylpropyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8040886.png)


![1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride](/img/structure/B8040909.png)

![methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate](/img/structure/B8040916.png)


